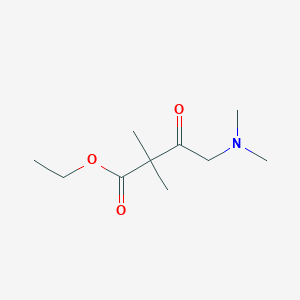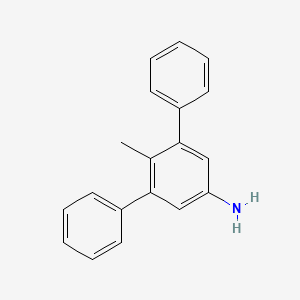
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of two distinct parts: (2R,3R)-2,3-dihydroxybutanedioic acid, which is a derivative of tartaric acid, and 2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate, which is a derivative of propanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate involves multiple steps. The initial step typically involves the preparation of (2R,3R)-2,3-dihydroxybutanedioic acid through the oxidation of tartaric acid. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
The next step involves the synthesis of 2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate. This can be accomplished through a series of reactions starting with the preparation of 3-phenyl-2-phenylsulfanylpropanoic acid, followed by its esterification with 2-(dimethylamino)ethanol. The esterification reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tartaric Acid Derivatives: Compounds such as (2R,3R)-2,3-dihydroxybutanedioic acid are similar in structure and function.
Propanoic Acid Derivatives: Compounds like 2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate share structural similarities.
Uniqueness
The uniqueness of (2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate lies in its dual functionality, combining the properties of both tartaric acid and propanoic acid derivatives. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
101330-04-5 |
|---|---|
Formule moléculaire |
C23H29NO8S |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethyl 3-phenyl-2-phenylsulfanylpropanoate |
InChI |
InChI=1S/C19H23NO2S.C4H6O6/c1-20(2)13-14-22-19(21)18(15-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;5-1(3(7)8)2(6)4(9)10/h3-12,18H,13-15H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
GULFLCDCNKYAFM-LREBCSMRSA-N |
SMILES isomérique |
CN(C)CCOC(=O)C(CC1=CC=CC=C1)SC2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN(C)CCOC(=O)C(CC1=CC=CC=C1)SC2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)

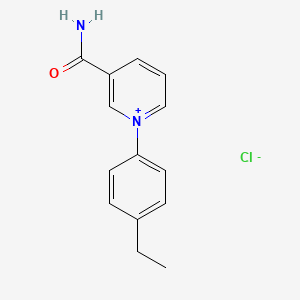
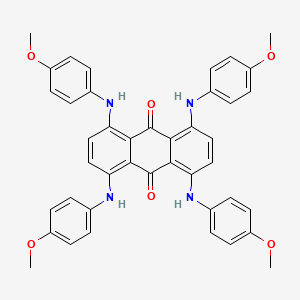
silane](/img/structure/B14326938.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
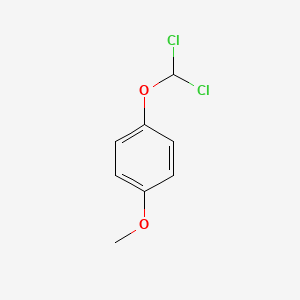
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
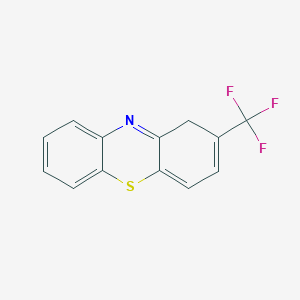
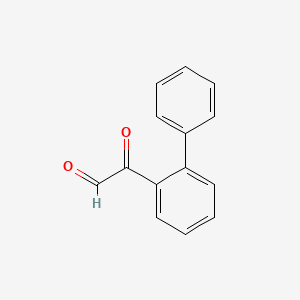
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
